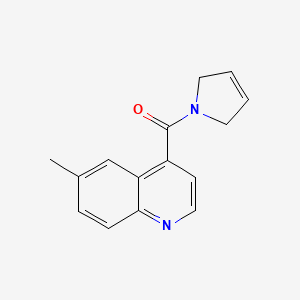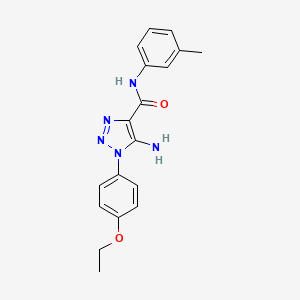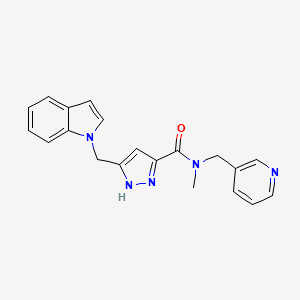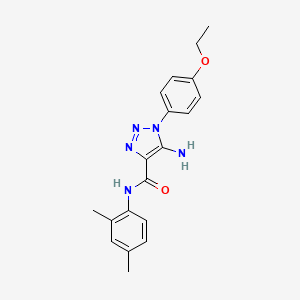
4-(2,5-dihydro-1H-pyrrol-1-ylcarbonyl)-6-methylquinoline trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,5-dihydro-1H-pyrrol-1-ylcarbonyl)-6-methylquinoline trifluoroacetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of quinoline and has a unique structure that makes it suitable for a wide range of applications.
Mechanism of Action
The mechanism of action of 4-(2,5-dihydro-1H-pyrrol-1-ylcarbonyl)-6-methylquinoline trifluoroacetate involves the inhibition of certain enzymes that are involved in cancer cell proliferation. This compound has been found to inhibit the activity of topoisomerase I and II, which are essential enzymes for DNA replication and cell division.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(2,5-dihydro-1H-pyrrol-1-ylcarbonyl)-6-methylquinoline trifluoroacetate have been extensively studied. This compound has been found to induce apoptosis in cancer cells, which is a process of programmed cell death. Additionally, it has been found to inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients to cancer cells.
Advantages and Limitations for Lab Experiments
The advantages of using 4-(2,5-dihydro-1H-pyrrol-1-ylcarbonyl)-6-methylquinoline trifluoroacetate in lab experiments include its potent anti-cancer activity and its unique structure that makes it suitable for a wide range of applications. However, the limitations of using this compound include its complex synthesis process and its potential toxicity.
Future Directions
There are several future directions for research on 4-(2,5-dihydro-1H-pyrrol-1-ylcarbonyl)-6-methylquinoline trifluoroacetate. One of the most promising directions is the development of novel derivatives of this compound with improved anti-cancer activity and reduced toxicity. Additionally, further studies are needed to investigate the potential applications of this compound in other scientific fields, such as materials science and organic electronics.
In conclusion, 4-(2,5-dihydro-1H-pyrrol-1-ylcarbonyl)-6-methylquinoline trifluoroacetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its unique structure and potent anti-cancer activity make it a promising candidate for further research and development.
Synthesis Methods
The synthesis of 4-(2,5-dihydro-1H-pyrrol-1-ylcarbonyl)-6-methylquinoline trifluoroacetate involves a multi-step process that requires expertise in organic chemistry. The synthesis begins with the preparation of 6-methylquinoline, which is then reacted with 2,5-dihydro-1H-pyrrole-1-carboxylic acid to form the desired product. The final step involves the addition of trifluoroacetic acid to obtain the trifluoroacetate salt.
Scientific Research Applications
4-(2,5-dihydro-1H-pyrrol-1-ylcarbonyl)-6-methylquinoline trifluoroacetate has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of this compound is in the field of medicinal chemistry, where it has been found to exhibit potent anti-cancer activity.
properties
IUPAC Name |
2,5-dihydropyrrol-1-yl-(6-methylquinolin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c1-11-4-5-14-13(10-11)12(6-7-16-14)15(18)17-8-2-3-9-17/h2-7,10H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUJPQEAMCFEKOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CN=C2C=C1)C(=O)N3CC=CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dihydropyrrol-1-yl-(6-methylquinolin-4-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-{1-[2-(1H-pyrazol-1-yl)benzoyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B5208479.png)
![5-methyl-3-phenyl-N-[4-(trifluoromethoxy)phenyl]-4-isoxazolecarboxamide](/img/structure/B5208483.png)
![N-(2-fluorophenyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B5208488.png)

![butyl 4-{[5-(3-nitrophenyl)-2-furoyl]amino}benzoate](/img/structure/B5208494.png)

![2-methoxy-N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)acetamide](/img/structure/B5208506.png)
![3-({[5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetyl}amino)benzoic acid](/img/structure/B5208512.png)

![methyl {2-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate](/img/structure/B5208538.png)
![3-[4-(4-chlorophenyl)-1-piperazinyl]-1-(3,4-dichlorophenyl)-2,5-pyrrolidinedione](/img/structure/B5208545.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-{1-[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-3-piperidinyl}piperazine](/img/structure/B5208547.png)
![N~2~-(2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5208551.png)
![ethyl 7-cyclopropyl-3-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5208566.png)